Cas no 630423-27-7 (7-chloro-6-methoxyisoquinolin-1-ol)

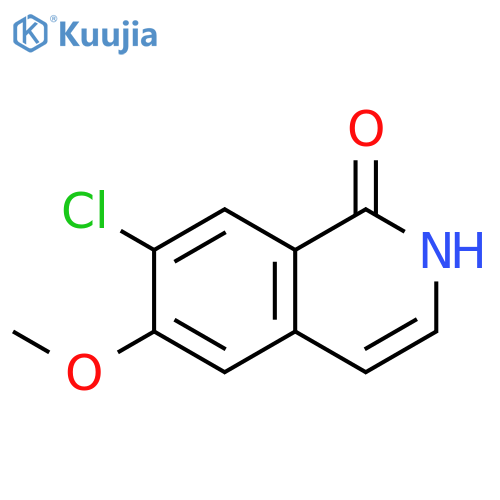

630423-27-7 structure

商品名:7-chloro-6-methoxyisoquinolin-1-ol

CAS番号:630423-27-7

MF:C10H8ClNO2

メガワット:209.629021644592

MDL:MFCD28011209

CID:5234924

PubChem ID:22250165

7-chloro-6-methoxyisoquinolin-1-ol 化学的及び物理的性質

名前と識別子

-

- 7-chloro-6-methoxyisoquinolin-1(2H)-one

- 7-chloro-6-methoxy-2H-isoquinolin-1-one

- 1(2H)-Isoquinolinone, 7-chloro-6-methoxy-

- 7-chloro-6-methoxyisoquinolin-1-ol

- EN300-3544015

- DB-091190

- MFCD28011209

- Z1416169330

- 7-CHLORO-6-METHOXY-1(2H)-ISOQUINOLINONE

- 7-chloro-6-methoxy-1,2-dihydroisoquinolin-1-one

- SNCIBVDVRDWLLL-UHFFFAOYSA-N

- ZB1116

- 630423-27-7

- G75124

- SCHEMBL1536538

-

- MDL: MFCD28011209

- インチ: 1S/C10H8ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13)

- InChIKey: SNCIBVDVRDWLLL-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=C(OC)C(Cl)=C2)C=CN1

計算された属性

- せいみつぶんしりょう: 209.0243562g/mol

- どういたいしつりょう: 209.0243562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

7-chloro-6-methoxyisoquinolin-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688505-250mg |

7-Chloro-6-methoxy-1(2H)-isoquinolinone |

630423-27-7 | 98% | 250mg |

¥4429.00 | 2024-05-06 | |

| abcr | AB401062-1g |

7-Chloro-6-methoxyisoquinolin-1(2H)-one; . |

630423-27-7 | 1g |

€1375.00 | 2025-02-19 | ||

| Enamine | EN300-3544015-1g |

7-chloro-6-methoxyisoquinolin-1-ol |

630423-27-7 | 95% | 1g |

$914.0 | 2023-09-03 | |

| Enamine | EN300-3544015-5g |

7-chloro-6-methoxyisoquinolin-1-ol |

630423-27-7 | 95% | 5g |

$2650.0 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688505-1g |

7-Chloro-6-methoxy-1(2H)-isoquinolinone |

630423-27-7 | 98% | 1g |

¥7677.00 | 2024-05-06 | |

| Enamine | EN300-3544015-2.5g |

7-chloro-6-methoxyisoquinolin-1-ol |

630423-27-7 | 95% | 2.5g |

$1791.0 | 2023-09-03 | |

| Enamine | EN300-3544015-10.0g |

7-chloro-6-methoxyisoquinolin-1-ol |

630423-27-7 | 95% | 10g |

$3929.0 | 2023-05-30 | |

| Enamine | EN300-3544015-5.0g |

7-chloro-6-methoxyisoquinolin-1-ol |

630423-27-7 | 95% | 5g |

$2650.0 | 2023-05-30 | |

| abcr | AB401062-250mg |

7-Chloro-6-methoxyisoquinolin-1(2H)-one; . |

630423-27-7 | 250mg |

€715.00 | 2025-02-19 | ||

| 1PlusChem | 1P01X0Y1-250mg |

7-Chloro-6-methoxyisoquinolin-1(2H)-one |

630423-27-7 | 95% | 250mg |

$621.00 | 2024-04-22 |

7-chloro-6-methoxyisoquinolin-1-ol 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

630423-27-7 (7-chloro-6-methoxyisoquinolin-1-ol) 関連製品

- 13769-43-2(potassium metavanadate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:630423-27-7)7-chloro-6-methoxyisoquinolin-1-ol

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):305.0/435.0/878.0